molecular formula C7H4Br2N2S B3242492 4-Dibromomethyl-2,1,3-benzothiadiazole CAS No. 151869-78-2

4-Dibromomethyl-2,1,3-benzothiadiazole

Cat. No. B3242492
CAS RN: 151869-78-2
M. Wt: 308 g/mol
InChI Key: MPVCSKUEENTIJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Dibromomethyl-2,1,3-benzothiadiazole can be achieved through several methods. One common approach involves the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine . This reaction yields the desired compound in at least 85% yield . The by-products of this reaction are sulfur dioxide and HCl .


Molecular Structure Analysis

The molecular structure of 4-Dibromomethyl-2,1,3-benzothiadiazole consists of a benzene ring fused to a 1,2,5-thiadiazole core. The bromine substituents are attached to the benzene ring. The compound’s crystal structure confirms its quinonoid character, and it behaves as a 10-electron system, following Hückel’s rule. The aromaticity of the compound allows it to undergo standard chemistry reactions, including the formation of nitro and chloro derivatives .


Chemical Reactions Analysis

One important reaction involving 4-Dibromomethyl-2,1,3-benzothiadiazole is bromination , which leads to the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole . This derivative serves as a valuable building block in the design and synthesis of larger molecules and conductive polymers, often via Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Optoelectronic Device Synthesis

4,7-Dibromo-2,1,3-benzothiadiazole, a closely related compound to 4-Dibromomethyl-2,1,3-benzothiadiazole, is utilized as a building block in the organic synthesis of high-performance optoelectronic devices. Its remarkable feature includes exhibiting elastic bending flexibility and crystalline-state fluorescence in single crystal form, suggesting its potential in flexible optoelectronic applications (Hayashi et al., 2017).

Luminescent Material Development

Synthesis and characterization of luminescent materials based on 2,1,3-benzothiadiazole, like 4,7-dicarbazyl-[2,1,3]-benzothiadiazole, have shown promising optical properties and thermostability due to the introduction of carbazole moieties. These materials exhibit strong absorption peaks and high photoluminescence quantum yields in various solvents, indicating their potential use in advanced luminescent materials (Tao et al., 2011).

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles have novel applications in metal coordination chemistry and crystal engineering of organic solids. For instance, complexes involving 4-amino-2,1,3-benzothiadiazole demonstrate unique coordination to metal centers and exhibit intriguing crystal engineering prospects. This opens up new avenues for the design of organic solids with desirable properties (Bashirov et al., 2014).

Mechanism of Action

The exact mechanism of action for 4-Dibromomethyl-2,1,3-benzothiadiazole depends on its application. As an electron-withdrawing unit, it enhances the electronic properties of organic materials. For instance, it is used in the construction of organic light-emitting diodes (OLEDs) , organic solar cells , and organic field-effect transistors . Its strong electron-withdrawing ability contributes to improved performance in these devices .

Safety and Hazards

  • MSDS : Link

properties

IUPAC Name

4-(dibromomethyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-7(9)4-2-1-3-5-6(4)11-12-10-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVCSKUEENTIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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